

In-depth Technical Guide: Betamide (Phosphorothioic Acid S-Ester)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Betamide
Cat. No.:	B14690659

[Get Quote](#)

Disclaimer: The name "**Betamide**" is associated with multiple, chemically distinct pharmaceutical products. This guide focuses exclusively on the phosphorothioic acid S-ester derivative identified by CAS Number 27956-88-3. Other formulations marketed under a similar name, such as topical emollients containing urea or combination drugs for psychogenic disorders, are not the subject of this document.

Core Properties of Betamide (CAS 27956-88-3)

Betamide, chemically identified as 2-[(3-amino-3-oxopropyl)amino]ethylsulfanylphosphonic acid, is an organophosphorus compound. It has also been referred to as Walter Reed compound 6458. The molecular structure of **Betamide** was confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **Betamide** is presented in the table below.

Property	Value
CAS Number	27956-88-3
Molecular Formula	C5H13N2O4PS
Molecular Weight	228.21 g/mol [1]
IUPAC Name	2-[(3-amino-3-oxopropyl)amino]ethylsulfanylphosphonic acid
Canonical SMILES	C(CNCCSP(=O)(O)O)C(=O)N
InChI Key	MQAISPIJGUNNSJ-UHFFFAOYSA-N

Biological Activity

Preliminary in vitro studies have indicated some biological activities of **Betamide**. These include dose-dependent radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) at micromolar concentrations.[\[1\]](#) Additionally, evaluations have shown anthelmintic properties against *Opisthorchis felineus* (liver flukes), where it caused motility inhibition with an IC₅₀ of 167 µM in adult flukes.[\[1\]](#)

It is important to note that some sources conflate the biological activity of this specific phosphorothioic acid S-ester with that of other topical products named "**Betamide**," which are used as moisturizers and skin protectants. The emollient properties described in those contexts are due to ingredients like urea and are not characteristic of the compound with CAS number 27956-88-3.[\[1\]](#)

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Betamide** (CAS 27956-88-3) are not extensively available in the public domain. The available literature mentions key synthetic challenges, such as optimizing the yield while preventing the oxidation of the thiol group during purification, but does not provide a step-by-step methodology.[\[1\]](#)

Similarly, while in vitro studies on its radical scavenging and anthelmintic activities are cited, the specific experimental procedures, including concentrations, incubation times, and assay conditions, are not detailed in the available search results.

Signaling Pathways and Experimental Workflows

There is currently insufficient public information to construct detailed diagrams of signaling pathways or experimental workflows related to **Betamide** (CAS 27956-88-3). The mechanism of action at a molecular level has not been elucidated in the available literature.

Synthesis

While a detailed, step-by-step synthesis protocol is not publicly available, the literature indicates that the synthesis of **Betamide** (CAS 27956-88-3) presents specific challenges. A key aspect that requires careful control is the prevention of the oxidation of the thiol group during the purification process to ensure the integrity of the final compound and to optimize the overall yield.^[1]

Conclusion

Betamide (CAS 27956-88-3) is a phosphorothioic acid S-ester with identified physicochemical properties and preliminary evidence of in vitro biological activity as a radical scavenger and an anthelmintic agent. However, there is a significant lack of in-depth, publicly available technical information. Detailed experimental protocols, a defined mechanism of action, and data on its effects on cellular signaling pathways are not available in the reviewed literature. Further research and publication of experimental data are necessary to provide a comprehensive understanding of this compound for researchers, scientists, and drug development professionals. It is also crucial to distinguish this compound from other pharmaceutical products that are marketed under the same name but have different chemical compositions and therapeutic uses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Betamide | 27956-88-3 [smolecule.com]

- To cite this document: BenchChem. [In-depth Technical Guide: Betamide (Phosphorothioic Acid S-Ester)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14690659#betamide-phosphorothioic-acid-s-ester-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com